molecular formula C17H16FN3O B8749563 2-(fluoromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine CAS No. 827030-84-2

2-(fluoromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine

Cat. No.: B8749563
CAS No.: 827030-84-2
M. Wt: 297.33 g/mol
InChI Key: JGEQHBFWBZGDSK-UHFFFAOYSA-N
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Description

2-(fluoromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(fluoromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced using fluoromethylating agents such as diethylaminosulfur trifluoride (DAST) or fluoromethyl iodide.

    Attachment of the 4-Methoxy-Phenyl Group: The 4-methoxy-phenyl group can be attached via a nucleophilic aromatic substitution reaction using appropriate aryl halides and nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-(fluoromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Aryl halides and nucleophiles in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

2-(fluoromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(fluoromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets, such as mutant KRAS proteins. The compound binds to the active site of the KRAS protein, inhibiting its activity and thereby disrupting downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to the suppression of tumor growth in cancer cells harboring KRAS mutations.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound with a similar core structure.

    Gefitinib: A quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor.

    Erlotinib: Another quinazoline derivative that inhibits EGFR and is used in cancer therapy.

Uniqueness

2-(fluoromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine is unique due to the presence of the fluoromethyl and 4-methoxy-phenyl groups, which confer distinct chemical and biological properties. These modifications can enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound for therapeutic development.

Properties

CAS No.

827030-84-2

Molecular Formula

C17H16FN3O

Molecular Weight

297.33 g/mol

IUPAC Name

2-(fluoromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine

InChI

InChI=1S/C17H16FN3O/c1-21(12-7-9-13(22-2)10-8-12)17-14-5-3-4-6-15(14)19-16(11-18)20-17/h3-10H,11H2,1-2H3

InChI Key

JGEQHBFWBZGDSK-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)OC)C2=NC(=NC3=CC=CC=C32)CF

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(2-Fluoromethyl-quinazolin-4-yl)-(4-methoxy-phenyl)-methyl-amine: A suspension of 2-fluoromethyl-quinazolin-4(3H)-one (70 mg, 0.39 mmol) in phosphoryl chloride (2 ml) and N,N-dimethylaniline (0.035 ml, 0.27 mmol) was heated under reflux for 12 hours. The reaction mixture was poured onto ice and the precipitate was collected by filtration, then washed and dried to give 4-chloro-2-fluoromethyl-quinazoline, which was used directly for the next reaction. To a solution of 4-chloro-2-fluoromethyl-quinazoline with (4-methoxy-phenyl)-methylamine (160 mg, 1.2 mmol) in isopropyl alcohol (5 ml) was added concentrated HCl (0.05 ml) and the solution was stirred at room temperature overnight. The solution was neutralized with saturated aqueous NaHCO3, and was extracted by ethyl acetate. The extracts were evaporated, and the residue was purified by column chromatography on silica gel with ethyl acetate and hexane (1:1) as eluent, yielding 11 mg (9.5%) of the title compound. 1H NMR (CDCl3): 7.87-7.84 (m, 1H), 7.60-7.54 (m, 1H), 7.14-7.10 (m, 2H), 7.04-7.01 (m, 2H), 6.95-6.91 (m, 2H), 5.60 (s, 1H), 5.44 (s, 1H), 3.85 (s, 3H), 3.60 (s, 3H).
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160 mg
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5 mL
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9.5%

Synthesis routes and methods II

Procedure details

2-Fluoromethyl-quinazolin-4(3H)-one: To a solution of 2-amino-benzoic acid methyl ester (151 mg, 1 mmol) and fluoro-acetonitrile (0.14 ml, 2.5 mmol) in dioxane (5 ml) at room temperature was added concentrated HCl (0.05 ml) dropwise. The mixture was heated at 80° C. for 24 h and then cooled to room temperature. The resulting solid was collected and dissolved in water (10 ml), and the solution was neutralized with saturated aqueous NaHCO3 to pH 7. The solution was extracted by ethyl acetate. The extracts were evaporated, and the residue was purified by column chromatography on silica gel with ethyl acetate and hexane (1:1) as eluent, yielding 70 mg (39%) of the title compound.
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0 (± 1) mol
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151 mg
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0.05 mL
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5 mL
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Yield
39%

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